molecular formula C11H14BrClN2O2 B1389945 Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate CAS No. 1142192-48-0

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate

Cat. No.: B1389945
CAS No.: 1142192-48-0
M. Wt: 321.6 g/mol
InChI Key: ZPJUAFUDQXGVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a chlorine atom attached to a pyridine ring, along with a methylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromo-2-chloropyridine as the starting material.

    Reaction with Isocyanate: The pyridine derivative is reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate.

    Catalysts and Solvents: Common catalysts used in this reaction include palladium-based catalysts, and solvents such as dichloromethane or tetrahydrofuran are often employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Scientific Research Applications

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: Research on potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring allows for strong binding interactions, which can inhibit enzyme activity or modulate receptor function. The methylcarbamate group also plays a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-chloropyridine: Lacks the methylcarbamate group, making it less versatile in certain applications.

    Tert-butyl (6-chloropyridin-3-YL)-methylcarbamate: Similar structure but without the bromine atom, which affects its reactivity and binding properties.

    Tert-butyl (6-bromo-2-methylpyridin-3-YL)-methylcarbamate: Contains a methyl group instead of a chlorine atom, leading to different chemical behavior.

Uniqueness

Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate is unique due to the combination of the bromine and chlorine atoms on the pyridine ring, along with the methylcarbamate group. This unique structure provides distinct chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

tert-butyl N-[(6-bromo-2-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-7-4-5-8(12)15-9(7)13/h4-5H,6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJUAFUDQXGVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132227
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-48-0
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(6-bromo-2-chloro-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (6-bromo-2-chloropyridin-3-YL)-methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.